molecular formula C16H30F2O2 B6244222 2,2-difluorohexadecanoic acid CAS No. 177156-86-4

2,2-difluorohexadecanoic acid

Cat. No.: B6244222
CAS No.: 177156-86-4
M. Wt: 292.4
InChI Key:
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Description

2,2-Difluorohexadecanoic acid is a long-chain fatty acid with the molecular formula C16H30F2O2. It is characterized by the presence of two fluorine atoms attached to the second carbon of the hexadecanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluorohexadecanoic acid typically involves the fluorination of hexadecanoic acid derivatives. One common method is the direct fluorination of hexadecanoic acid using elemental fluorine or fluorinating agents such as diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to prevent over-fluorination and to ensure the selective introduction of fluorine atoms at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process includes purification steps such as distillation or recrystallization to obtain the pure compound. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluorohexadecanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2-Difluorohexadecanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-difluorohexadecanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can significantly alter the compound’s reactivity and binding affinity, leading to inhibition or modification of biological pathways. For example, it can inhibit the biosynthesis of sex pheromones in insects by interfering with the enzymatic processes involved .

Comparison with Similar Compounds

Uniqueness: 2,2-Difluorohexadecanoic acid is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and biological properties compared to its analogs. The selective fluorination can enhance its stability, reactivity, and interaction with biological systems, making it a valuable compound for various applications .

Properties

CAS No.

177156-86-4

Molecular Formula

C16H30F2O2

Molecular Weight

292.4

Purity

95

Origin of Product

United States

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